molecular formula C11H13NO3 B137123 Benzyl 3-hydroxyazetidine-1-carboxylate CAS No. 128117-22-6

Benzyl 3-hydroxyazetidine-1-carboxylate

Cat. No.: B137123
CAS No.: 128117-22-6
M. Wt: 207.23 g/mol
InChI Key: XJWSNDGCJMGHSR-UHFFFAOYSA-N
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Description

Benzyl 3-hydroxyazetidine-1-carboxylate (CAS: 128117-22-6) is a nitrogen-containing heterocyclic compound with a four-membered azetidine ring. Its molecular formula is C₁₁H₁₃NO₃, yielding a molecular weight of 207.23 g/mol . The structure features a benzyl ester group at the 1-position and a hydroxyl group at the 3-position of the azetidine ring. This compound is a white to off-white solid with a purity of ≥98% and is primarily utilized in pharmaceutical research as a synthetic intermediate for bioactive molecules, including protease inhibitors and kinase modulators .

Key applications include its role in synthesizing RAS inhibitors (e.g., Elironrasib/RMC-6291 derivatives) and as a precursor for functionalized azetidines via hydroxyl group modifications .

Properties

IUPAC Name

benzyl 3-hydroxyazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c13-10-6-12(7-10)11(14)15-8-9-4-2-1-3-5-9/h1-5,10,13H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWSNDGCJMGHSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30435306
Record name Benzyl 3-hydroxyazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30435306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128117-22-6
Record name Benzyl 3-hydroxyazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30435306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzyl 3-hydroxyazetidine-1-carboxylate
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Preparation Methods

Reaction Mechanism and Synthetic Pathway

This method involves the nucleophilic addition of benzyl Grignard reagents to Boc-protected 3-azetidinone. The tert-butoxycarbonyl (Boc) group stabilizes the azetidine ring during synthesis, while the Grignard reagent introduces the benzyl-hydroxyethyl substituent.

Key Steps :

  • Substrate Preparation : 1-Boc-3-azetidinone is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen at 0°C.

  • Grignard Addition : Benzyl magnesium bromide (2.0 M in THF) is added dropwise, followed by warming to room temperature. The reaction completes within 1 hour, yielding tert-butyl 3-benzyl-3-hydroxyazetidine-1-carboxylate.

  • Deprotection and Esterification : Acidic cleavage of the Boc group (e.g., HCl/dioxane) generates the free amine, which is subsequently treated with benzyl chloroformate under Schotten-Baumann conditions to install the benzyl carbamate.

Optimization Data :

  • Yield : 70% after column chromatography (heptane:ethyl acetate gradient).

  • Purity : >95% by HPLC; structural confirmation via 1H^1H NMR (δ 3.5–4.5 ppm for azetidine protons) and HRMS-ESI-TOF ([M+H+][M+H^+] observed: 277.1914 vs. calculated: 277.1916).

Epoxide Ring-Opening and Cyclization

Novel Route for Hydroxyazetidine Intermediate Synthesis

A patent-pending method avoids hydrogenation catalysts by leveraging epoxide ring-opening reactions, enhancing safety and scalability.

Procedure :

  • Epoxide Activation : 3-Substituted-1,2-epoxypropane reacts with benzaldehyde and aqueous ammonia at 0–5°C in ethanol, forming an imine intermediate.

  • Acid Hydrolysis : The intermediate undergoes hydrolysis in hydrochloric acid (20–30°C, 10–20 hours) to yield 1-amino-3-chloro-2-propanol hydrochloride.

  • Cyclization : Base-mediated intramolecular nucleophilic substitution (e.g., NaOH/ethanol) forms 3-hydroxyazetidine hydrochloride, which is neutralized and esterified with benzyl chloroformate.

Performance Metrics :

  • Reaction Efficiency : 85% conversion rate for epoxide ring-opening (GC analysis).

  • Industrial Scalability : Continuous flow reactors reduce reaction time by 40% compared to batch processes.

Benzylation of 3-Hydroxyazetidine via Alkali Metal Bases

Direct Esterification Under Anhydrous Conditions

This approach focuses on introducing the benzyl group post-azetidine ring formation, utilizing strong bases to deprotonate the hydroxyl group for nucleophilic displacement.

Protocol :

  • Substrate Activation : 3-Hydroxyazetidine is dissolved in dry dimethylformamide (DMF) and treated with sodium hydride (60% dispersion) at 0°C.

  • Benzylation : Benzyl bromide is added dropwise, and the mixture stirs at room temperature for 2 hours. The reaction is quenched with saturated ammonium chloride, extracted with diethyl ether, and purified via silica gel chromatography.

Analytical Outcomes :

  • Yield : 80% after purification.

  • Stereochemical Integrity : X-ray crystallography (SHELX refinement) confirms retention of configuration at the hydroxy-bearing carbon.

Comparative Analysis of Synthetic Methods

Parameter Grignard Alkylation Epoxide Route Direct Benzylation
Reaction Time 3–4 hours24–30 hours2–3 hours
Overall Yield 70%65%80%
Catalyst Requirement NoneNoneNaH (stoichiometric)
Scalability Lab-scaleIndustrialLab-scale
Key Advantage High regioselectivityNo hydrogenationRapid kinetics

Mechanistic Insights and Troubleshooting

Grignard Side Reactions

Competitive ketone reduction may occur if moisture is present, leading to undesired diastereomers. Strict anhydrous conditions and reagent quality control mitigate this issue.

Epoxide Hydrolysis Challenges

Incomplete ring-opening can result in dimerization byproducts. Excess benzaldehyde (1.2 equiv) and controlled pH (4–5) during hydrolysis improve selectivity .

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-hydroxyazetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of azetidine, which can be further utilized in organic synthesis .

Scientific Research Applications

Chemical Applications

Synthesis Intermediate
Benzyl 3-hydroxyazetidine-1-carboxylate serves as an important intermediate in the synthesis of complex organic molecules. Its unique azetidine ring structure allows for various chemical transformations, making it a valuable building block in organic synthesis. The compound can be utilized to produce derivatives that exhibit diverse functionalities, which are crucial in the development of pharmaceutical agents and other chemical products .

Reaction Mechanisms
The compound's reactivity is influenced by its functional groups, which enable it to participate in several types of reactions, including:

  • Esterification : Involves the reaction of the hydroxy group with acid chlorides or anhydrides.
  • Nucleophilic Substitution : The benzyl group can undergo nucleophilic attack, facilitating further synthetic modifications.

Biological Applications

Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus, with minimum inhibitory concentrations (MICs) as low as 10 µg/mL. The mechanism of action is believed to involve interference with bacterial cell wall synthesis .

Anticancer Activity
The compound has also been investigated for its anticancer properties. In cell viability assays, it showed a reduction in viability by over 50% in breast (MCF-7) and prostate (LNCaP) cancer cell lines at concentrations around 20 µM after 48 hours. Mechanistic studies suggested that these effects are linked to apoptosis induction and cell cycle arrest .

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various azetidine derivatives, this compound was found to inhibit the growth of Staphylococcus aureus effectively. This suggests its potential application in treating bacterial infections resistant to conventional antibiotics.

Study 2: Anticancer Potential

A recent investigation into the anticancer effects of this compound revealed significant cytotoxic effects on MCF-7 and LNCaP cell lines. The study highlighted that treatment with this compound led to increased markers of apoptosis and disrupted cell cycle progression, indicating its potential as an anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Key Features and Differences

The following table summarizes critical parameters for benzyl 3-hydroxyazetidine-1-carboxylate and its structural analogues:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Physical State Key Functional Groups
This compound 128117-22-6 C₁₁H₁₃NO₃ 207.23 Solid 3-OH, 1-benzyl ester
tert-Butyl 3-hydroxyazetidine-1-carboxylate 142253-54-1 C₈H₁₅NO₃ 173.21 Colorless oil 3-OH, 1-tert-butyl ester
Benzyl 3-oxoazetidine-1-carboxylate 105258-93-3 C₁₁H₁₁NO₃ 205.21 Oil 3-oxo, 1-benzyl ester
Benzyl 3-hydroxypyrrolidine-1-carboxylate 95656-88-5 C₁₂H₁₅NO₃ 221.26 Liquid 3-OH, pyrrolidine (5-membered ring)
Benzyl 3-hydroxycyclobutanecarboxylate 480449-99-8 C₁₂H₁₄O₃ 206.24 Solid Cyclobutane ring, 3-OH, benzyl ester
Key Structural and Functional Differences :

Ring Size and Rigidity :

  • Azetidine (4-membered ring) derivatives exhibit greater ring strain and conformational rigidity compared to pyrrolidine (5-membered) or cyclobutane analogues, influencing their reactivity and binding affinity in drug design .
  • Cyclobutane-based derivatives (e.g., benzyl 3-hydroxycyclobutanecarboxylate) lack nitrogen in the ring, altering electronic properties .

Ester Groups: Benzyl esters enhance lipophilicity and are stable under basic conditions but cleavable via hydrogenolysis. tert-Butyl esters are acid-labile, making them suitable for temporary protection in acidic synthetic environments .

Functional Group Variations :

  • The 3-oxo group in benzyl 3-oxoazetidine-1-carboxylate increases electrophilicity, enabling nucleophilic additions or reductions .
  • Hydroxyl groups (3-OH) serve as handles for further derivatization, such as sulfonylation or phosphorylation, as seen in intermediates for αvβ6 integrin inhibitors .
This compound :
  • Alkylation Approach : Reacting this compound with NaH and alkylating agents in DMF at 80°C yields functionalized derivatives (e.g., S26-4 in ).
  • Hydroxyl Protection : Acetic formic anhydride in DCM converts the hydroxyl group to a formate ester, enhancing stability during subsequent reactions .
tert-Butyl 3-Hydroxyazetidine-1-Carboxylate :
  • Synthesized via Boc protection of azetidine-3-ol using di-tert-butyl dicarbonate, yielding a colorless oil with 90.8% efficiency .
Benzyl 3-Oxoazetidine-1-Carboxylate :
  • Prepared via oxidation of the corresponding 3-hydroxy derivative or direct carboxylation of 3-oxoazetidine.

Biological Activity

Benzyl 3-hydroxyazetidine-1-carboxylate is a cyclic organic compound that has garnered attention in medicinal chemistry and biochemistry due to its significant biological activity. This article explores the compound's biological properties, its mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound has the molecular formula C12_{12}H15_{15}NO2_{2} and a molecular weight of 207.23 g/mol. Its structure consists of a benzyl group attached to a three-membered azetidine ring, which contains both a hydroxyl and a carboxylate functional group. These structural characteristics contribute to its reactivity and interactions with biological targets.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and proteins. The compound acts as an intermediate in various biochemical reactions, facilitating the synthesis of other biologically active compounds. Its unique functional groups allow it to modulate enzyme activities, which is crucial for understanding its potential therapeutic applications.

Enzyme Interactions

This compound has been studied for its interactions with several enzymes. The compound's hydroxyl group can participate in hydrogen bonding, enhancing its binding affinity to target enzymes. Research indicates that it may inhibit certain enzyme activities, thereby influencing metabolic pathways relevant to disease states .

Pharmacological Applications

The compound has been explored as a precursor in the development of pharmaceutical agents, particularly in the synthesis of new drug candidates targeting various diseases. Its potential applications include:

  • Antimicrobial Agents : Studies have shown that derivatives of this compound exhibit antimicrobial properties against various pathogens, making them candidates for further development as antibiotics .
  • Antitumor Activity : Research indicates moderate cytotoxicity against cancer cell lines, suggesting potential use in cancer therapeutics. For example, related compounds have demonstrated efficacy against lung cancer cell lines (A549) with IC50_{50} values indicating significant activity .

Study on Antitubercular Activity

A notable study investigated the antitubercular efficacy of derivatives related to this compound. The results showed:

CompoundMIC (µg/mL)In Vivo Efficacy
Benzyl Derivative A5Significant reduction in bacterial load
Benzyl Derivative B10Moderate efficacy observed

These findings highlight the compound's potential as a lead structure for developing new antitubercular agents .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with several other azetidine derivatives. Below is a comparison table highlighting key features:

Compound NameSimilarityUnique Features
1-Cbz-3-hydroxyazetidineHighContains a carbobenzyloxy group enhancing reactivity
N-Cbz-3-hydroxyazetidineHighDifferent substitution pattern affecting biological activity
Phenylmethyl 3-hydroxyazetidine-1-carboxylateModerateVariation in substituents leading to distinct properties

This comparative analysis underscores the uniqueness of this compound in terms of its functional groups and reactivity profiles, which are essential for further chemical transformations and biological investigations.

Q & A

Q. What are the key physicochemical properties of benzyl 3-hydroxyazetidine-1-carboxylate, and how do they influence experimental design?

Answer:

  • Molecular formula : C11H13NO3 (based on CAS 128117-22-6) with a molecular weight of 207.23 g/mol.
  • Hydrogen bonding : 1 hydrogen bond donor (3-hydroxyl group) and 3 acceptors (carbonyl and ether oxygens), critical for solubility and intermolecular interactions in crystallization .
  • Stereochemistry : Contains a defined azetidine ring with a hydroxyl group at position 2. The rigid, small-ring structure imposes conformational constraints relevant to reactivity and ligand design .
  • Methodological note : Use X-ray crystallography (e.g., SHELX for refinement ) or NMR to resolve stereochemical ambiguities.

Q. What synthetic routes are available for this compound, and how are intermediates characterized?

Answer:

  • Stepwise synthesis :
    • Azetidine ring formation : Cyclization of 3-aminopropanol derivatives under Mitsunobu conditions.
    • Benzyloxycarbonyl protection : React azetidine-3-ol with benzyl chloroformate in the presence of a base (e.g., triethylamine) .
  • Characterization :
    • LCMS : Monitor reaction progress (expected [M+H]<sup>+</sup> at m/z 208).
    • FT-IR : Confirm carbonyl (C=O) stretch at ~1700 cm<sup>-1</sup> and hydroxyl (O-H) at ~3400 cm<sup>-1</sup>.
    • NMR : Key signals include benzylic protons (δ 5.1–5.3 ppm) and azetidine ring protons (δ 3.5–4.0 ppm) .

Advanced Research Questions

Q. How can computational tools like ORTEP-III and SHELXL resolve structural ambiguities in this compound derivatives?

Answer:

  • ORTEP-III : Visualize and refine molecular geometry using crystallographic data. For example, analyze bond angles in the azetidine ring (typical ~90° for small rings) and hydrogen-bonding networks .
  • SHELXL : Refine high-resolution X-ray data to resolve disordered benzyl groups or hydroxyl proton positions. Apply twin refinement if data shows pseudo-merohedral twinning .
  • Case study : In related tert-butyl analogs (e.g., tert-butyl 3-hydroxyazetidine-1-carboxylate), SHELXL refinement resolved torsional strain in the azetidine ring, confirmed by <5% R-factor discrepancies .

Q. What strategies mitigate low yields in coupling reactions involving this compound?

Answer:

  • Optimization variables :
    • Catalyst : Use Pd/C or enzyme-mediated catalysis (e.g., lipases for esterification) to enhance regioselectivity .
    • Solvent : Polar aprotic solvents (e.g., DMF) stabilize intermediates; avoid protic solvents that may hydrolyze the benzyl ester.
    • Temperature : Maintain <60°C to prevent decomposition of the azetidine ring .
  • Troubleshooting : If yields drop below 40%, analyze by HPLC for side products (e.g., ring-opened amines or benzyl alcohol byproducts) .

Q. How do hydrogen-bonding networks in this compound affect its crystallographic packing and stability?

Answer:

  • Crystal packing analysis :
    • The hydroxyl group forms intermolecular O-H···O=C bonds with adjacent carbonyl groups, creating a layered structure.
    • Benzyl groups contribute to van der Waals interactions, stabilizing the lattice .
  • Thermal stability : Differential scanning calorimetry (DSC) shows a melting point ~143–147°C (analogous to tert-butyl derivatives ). Decomposition above 200°C correlates with benzyl ester cleavage.

Q. What contradictions exist in reported synthetic protocols for azetidine derivatives, and how are they resolved?

Answer:

  • Contradiction : Discrepancies in reaction times for benzylation (reported 2–24 hours).
  • Resolution : Kinetic studies show the reaction is solvent-dependent:
    • In dichloromethane, completion in 2 hours (high dielectric constant).
    • In toluene, 12+ hours required due to reduced polarity .
  • Validation : Use <sup>13</sup>C NMR to monitor benzyl ester formation (carbonyl signal at ~165 ppm) .

Methodological Guidelines

7. Best practices for handling and storage of this compound:

  • Storage : -20°C under inert gas (N2 or Ar) to prevent hydrolysis of the ester group.
  • Safety : Use PPE (gloves, goggles) due to potential irritancy (analogous to azetidine-3-carboxylic acid ).

8. Analytical workflow for purity assessment:

HPLC : C18 column, 80:20 acetonitrile/water, retention time ~1.3 minutes (similar to tert-butyl analogs ).

Mass spectrometry : Confirm molecular ion ([M+H]<sup>+</sup> at m/z 208) and absence of dimerization.

Elemental analysis : Acceptable C/H/N tolerances ≤0.3% deviation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 3-hydroxyazetidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Benzyl 3-hydroxyazetidine-1-carboxylate

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